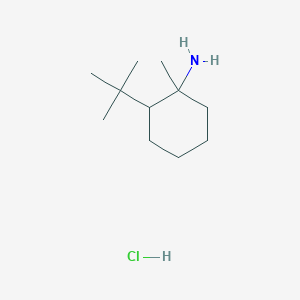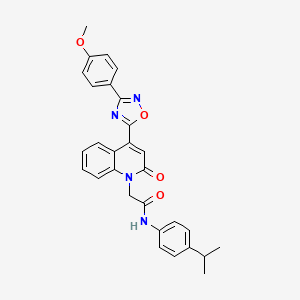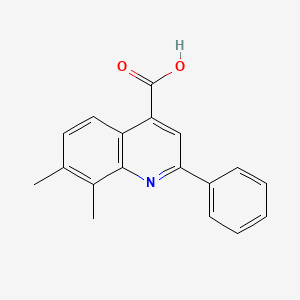![molecular formula C19H22N2O5 B2621796 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 899730-21-3](/img/structure/B2621796.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound that features a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the spirocyclic core followed by the introduction of the acetamide and isoindolinone moieties. Key steps might include:
Formation of the Spirocyclic Core: This could be achieved through a cyclization reaction involving a diol and a suitable electrophile.
Introduction of the Isoindolinone Moiety: This step might involve the reaction of a phthalic anhydride derivative with an amine.
Formation of the Acetamide Linkage: This could be accomplished through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include solvents like dichloromethane, temperatures ranging from -78°C to reflux, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
N-(1,4-dioxaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds might include other spirocyclic acetamides or isoindolinone derivatives. Examples could be:
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide analogs with different substituents on the spirocyclic or isoindolinone moieties.
- Other spirocyclic compounds with different heteroatoms or ring sizes.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
属性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-16(11-21-17(23)14-6-2-3-7-15(14)18(21)24)20-10-13-12-25-19(26-13)8-4-1-5-9-19/h2-3,6-7,13H,1,4-5,8-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQIULJVCCKZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2621713.png)
![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2621714.png)
![1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one](/img/structure/B2621715.png)
![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)

![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)

![[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2621723.png)
![2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2621724.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2621732.png)
![ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate](/img/structure/B2621733.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide](/img/structure/B2621734.png)
![5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621736.png)
